molecular formula C11H10ClN3O B13851645 6-Chloro-6'-methoxy-3,3'-bipyridin-4-amine

6-Chloro-6'-methoxy-3,3'-bipyridin-4-amine

Cat. No.: B13851645
M. Wt: 235.67 g/mol
InChI Key: MZJGUSIXBIPVTA-UHFFFAOYSA-N
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Description

6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine is a chemical compound with the molecular formula C11H10ClN3O. It is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and as ligands in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine typically involves the coupling of 6-chloro-3-pyridinecarbonitrile with 6-methoxy-3-pyridinecarbonitrile under specific reaction conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various bipyridine derivatives, which can be further utilized in coordination chemistry and as intermediates in organic synthesis .

Scientific Research Applications

6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

2-chloro-5-(6-methoxypyridin-3-yl)pyridin-4-amine

InChI

InChI=1S/C11H10ClN3O/c1-16-11-3-2-7(5-15-11)8-6-14-10(12)4-9(8)13/h2-6H,1H3,(H2,13,14)

InChI Key

MZJGUSIXBIPVTA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CN=C(C=C2N)Cl

Origin of Product

United States

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